4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid typically involves the protection of the amino group of 4-aminobenzoic acid through methyl esterification. This is followed by the addition of chloroethyl and methylamino groups using appropriate reagents under controlled conditions . The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using chromatography techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer activity.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid involves its interaction with DNA. The chloroethyl group can form covalent bonds with DNA bases, leading to cross-linking and inhibition of DNA replication and transcription . This mechanism is similar to that of other alkylating agents used in chemotherapy.
Comparison with Similar Compounds
Similar Compounds
Chlorambucil: An alkylating agent used in chemotherapy.
Melphalan: Another alkylating agent with similar DNA-binding properties.
Sarcolysine: A compound with a similar structure and mechanism of action.
Uniqueness
4-[(2-Chloroethyl)(methyl)amino]-2-hydroxybenzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its hydroxybenzoic acid moiety provides additional sites for chemical modification, making it a versatile compound for various applications.
Properties
CAS No. |
90869-93-5 |
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Molecular Formula |
C10H12ClNO3 |
Molecular Weight |
229.66 g/mol |
IUPAC Name |
4-[2-chloroethyl(methyl)amino]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C10H12ClNO3/c1-12(5-4-11)7-2-3-8(10(14)15)9(13)6-7/h2-3,6,13H,4-5H2,1H3,(H,14,15) |
InChI Key |
JPDIPCQPGJGSAN-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCl)C1=CC(=C(C=C1)C(=O)O)O |
Origin of Product |
United States |
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